Chorismic acid is the (3R,4R)-stereoisomer of 5-[(1-carboxyethenyl)oxy]-6-hydroxycyclohexa-1,3-diene-1-carboxylic acid. It has a role as a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a plant metabolite. It is a conjugate acid of a chorismate(2-).
A cyclohexadiene carboxylic acid derived from SHIKIMIC ACID and a precursor for the biosynthesis of UBIQUINONE and the AROMATIC AMINO ACIDS.
Chorismic acid
CAS No.: 617-12-9
Cat. No.: VC21348036
Molecular Formula: C10H10O6
Molecular Weight: 226.18 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 617-12-9 |
---|---|
Molecular Formula | C10H10O6 |
Molecular Weight | 226.18 g/mol |
IUPAC Name | (3R,4R)-3-(1-carboxyethenoxy)-4-hydroxycyclohexa-1,5-diene-1-carboxylic acid |
Standard InChI | InChI=1S/C10H10O6/c1-5(9(12)13)16-8-4-6(10(14)15)2-3-7(8)11/h2-4,7-8,11H,1H2,(H,12,13)(H,14,15)/t7-,8-/m1/s1 |
Standard InChI Key | WTFXTQVDAKGDEY-HTQZYQBOSA-N |
Isomeric SMILES | C=C(C(=O)O)O[C@@H]1C=C(C=C[C@H]1O)C(=O)O |
SMILES | C=C(C(=O)O)OC1C=C(C=CC1O)C(=O)O |
Canonical SMILES | C=C(C(=O)O)OC1C=C(C=CC1O)C(=O)O |
Melting Point | 140°C |
Chemical Properties and Structure
Chorismic acid functions as a central molecule in biosynthetic pathways, with distinctive structural characteristics that enable its diverse metabolic roles. The compound features a cyclohexadiene ring with carboxyl and hydroxyl functional groups that facilitate its conversion into various downstream metabolites.
Structural Characteristics
Chorismic acid contains a cyclohexadiene ring substituted with carboxyl and enolpyruvyl groups. This unique structure provides multiple reaction sites that allow for its conversion into various aromatic compounds. The related compound isochorismic acid is structurally similar but differs in the orientation of certain functional groups .
Comparative Properties
Table 1: Comparison between Chorismic Acid and Isochorismic Acid
Biosynthesis: The Shikimate Pathway
Chorismic acid is synthesized through the shikimate pathway, a metabolic sequence that links carbohydrate metabolism to the biosynthesis of aromatic compounds . This pathway is exclusive to microorganisms and plants, never found in animals, making it an important target for antimicrobial and herbicide development.
Pathway Overview
The shikimate pathway converts phosphoenolpyruvate and erythrose 4-phosphate to chorismate through a sequence of seven metabolic steps . Each intermediate in this pathway can potentially serve as a branch point for other metabolic processes, highlighting the pathway's interconnectedness with broader cellular metabolism.
The complete pathway involves the following enzymes:
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3-Deoxy-D-arabino-heptulosonate 7-phosphate synthase
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3-Dehydroquinate synthase
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3-Dehydroquinate dehydratase
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Shikimate dehydrogenase
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Shikimate kinase
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5-Enolpyruvylshikimate-3-phosphate synthase
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Chorismate synthase
Regulation and Cellular Localization
In higher plants, cDNAs encode proteins with amino terminal signal sequences for plastid import, indicating that plastids are the exclusive locale for chorismate biosynthesis . The presence of isoenzymic forms of several pathway enzymes allows for variable expression under different environmental conditions and in different plant organs.
Biological Functions
Role as a Precursor Molecule
Chorismic acid serves as a crucial precursor for numerous important biological compounds, establishing its central role in metabolism. The diversity of these downstream products underscores the significance of chorismic acid as a metabolic hub.
Table 2: Major Compounds Derived from Chorismic Acid
The branching of these pathways from chorismic acid highlights its position as a critical metabolic node, connecting primary metabolism with the synthesis of specialized compounds essential for cellular function and organism survival.
Related Compounds
Isochorismic Acid
Isochorismic acid is a structural isomer of chorismic acid with the molecular formula C₁₀H₁₀O₆ and a molecular weight of 226.18 g/mol . It is found in various organisms including Escherichia coli (strain K12, MG1655), Bacillus subtilis, and Klebsiella pneumoniae .
Chemically, isochorismic acid is described as a 5-[(1-carboxyethenyl)oxy]-6-hydroxycyclohexa-1,3-diene-1-carboxylic acid and is a conjugate acid of an isochorismate(2-) . While chorismic acid serves as a general precursor for numerous compounds, isochorismic acid tends to be involved in more specialized metabolic pathways.
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